KT172

Description

Properties

IUPAC Name |

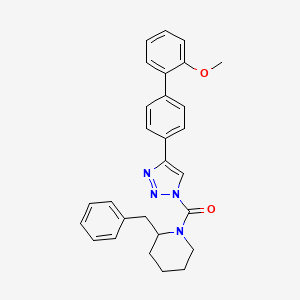

(2-benzylpiperidin-1-yl)-[4-[4-(2-methoxyphenyl)phenyl]triazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2/c1-34-27-13-6-5-12-25(27)22-14-16-23(17-15-22)26-20-32(30-29-26)28(33)31-18-8-7-11-24(31)19-21-9-3-2-4-10-21/h2-6,9-10,12-17,20,24H,7-8,11,18-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVVJNJNDCJCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KT-474

Note to the reader: The user request specified the PROTAC "KT172". Publicly available scientific literature and clinical trial databases do not contain information on a PROTAC with this designation. However, Kymera Therapeutics is developing a well-documented PROTAC with a similar nomenclature, KT-474. It is highly probable that "this compound" was a typographical error. This guide will, therefore, focus on KT-474.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

KT-474 (also known as SAR444656) is a potent, selective, and orally bioavailable heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). Developed by Kymera Therapeutics, KT-474 is designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] By harnessing the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), KT-474 aims to treat a range of immune-inflammatory diseases.[1][2] This document provides a comprehensive overview of the mechanism of action of KT-474, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

PROTACs are a novel therapeutic modality that, unlike traditional inhibitors that merely block a protein's function, eliminate the target protein from the cell entirely.[2] KT-474 operates through this event-driven pharmacology.[4]

Molecular Composition

KT-474 is a heterobifunctional molecule comprising three key components:

-

A ligand that specifically binds to the Protein of Interest (POI), which in this case is IRAK4 .

-

A ligand that recruits an E3 ubiquitin ligase . KT-474 utilizes a ligand that binds to Cereblon (CRBN) , a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5]

-

A linker that covalently connects the IRAK4-binding and CRBN-binding ligands.

The Degradation Pathway

The mechanism of KT-474 can be broken down into the following key steps:

-

Ternary Complex Formation: KT-474 simultaneously binds to IRAK4 and CRBN, bringing them into close proximity to form a stable ternary complex (IRAK4-KT-474-CRBN).[6]

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme (recruited by the CRL4-CRBN complex) to lysine residues on the surface of the IRAK4 protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated IRAK4 is recognized by the 26S proteasome, the cell's protein degradation machinery.

-

Target Elimination and PROTAC Recycling: The proteasome unfolds and degrades the IRAK4 protein into small peptides. KT-474 is then released and can bind to another IRAK4 protein, acting catalytically to induce multiple rounds of degradation.[4]

This mechanism is superior to traditional IRAK4 kinase inhibitors because it eliminates both the kinase and the scaffolding functions of the IRAK4 protein, leading to a more profound and durable inhibition of the signaling pathway.[1][3][7]

Quantitative Data

KT-474 has demonstrated potent and robust degradation of IRAK4 in a variety of preclinical and clinical settings.

In Vitro Degradation and Potency

| Parameter | Cell Line / System | Value | Reference |

| DC₅₀ (IRAK4 Degradation) | OCI-Ly10 (ABC-DLBCL) | 2.0 nM | [8] |

| DC₅₀ (IRAK4 Degradation) | Human PBMCs | 0.9 nM | [9] |

| DC₅₀ (IRAK4 Degradation) | THP-1 (Monocytic) | 8.9 nM | [9] |

| Dₘₐₓ (IRAK4 Degradation) | Human PBMCs | ~100% | [8][9] |

| IC₅₀ (IL-8 Release) | R848-stimulated PBMCs | 3.0 nM | [8] |

| IC₅₀ (IL-6 Release) | LPS-stimulated PBMCs | 0.8 nM | [10] |

Clinical Pharmacodynamics (Phase 1)

| Parameter | Population | Dose | Result | Reference |

| Mean IRAK4 Reduction | Healthy Volunteers | 50-200 mg (daily for 14 days) | ≥95% in blood | [11] |

| Mean IRAK4 Reduction | Healthy Volunteers | 600-1600 mg (single dose) | ≥93% in blood | [11] |

| IRAK4 Reduction | HS & AD Patients | 75 mg (daily for 28 days) | Normalized in skin lesions | [11] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of KT-474.

In Vitro IRAK4 Degradation Assay (Western Blot)

This protocol describes the quantification of IRAK4 protein levels in cells following treatment with KT-474.

-

Cell Culture:

-

Culture human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines (e.g., THP-1) in appropriate media and conditions.

-

Plate cells at a density of 1-2 x 10⁶ cells/mL in 24-well plates.

-

-

PROTAC Treatment:

-

Prepare a serial dilution of KT-474 in DMSO, then dilute further in culture media to achieve final concentrations ranging from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.

-

Add the diluted KT-474 to the cells and incubate for a specified time (e.g., 24 hours) at 37°C, 5% CO₂.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) as well.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

-

Data Analysis:

-

Quantify the band intensity for IRAK4 and the loading control using densitometry software.

-

Normalize the IRAK4 signal to the loading control signal.

-

Calculate the percentage of IRAK4 remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining IRAK4 against the log of KT-474 concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

-

Ex Vivo Cytokine Release Assay

This protocol measures the functional consequence of IRAK4 degradation by quantifying the inhibition of cytokine production.[12]

-

PBMC Isolation and Treatment:

-

Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs and treat with a dose range of KT-474 or vehicle control for 24 hours as described in Protocol 4.1.

-

-

Stimulation:

-

After the 24-hour incubation with KT-474, add a TLR agonist such as R848 (1 µg/mL) or Lipopolysaccharide (LPS, 100 ng/mL) to the wells to stimulate the TLR/IL-1R pathway.

-

Incubate for an additional 18-24 hours.

-

-

Supernatant Collection:

-

Centrifuge the plates and carefully collect the culture supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Meso Scale Discovery - MSD) or individual ELISAs according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each KT-474 concentration relative to the stimulated vehicle control.

-

Plot the percentage of inhibition against the log of KT-474 concentration and fit a dose-response curve to determine the IC₅₀.

-

Conclusion

KT-474 represents a promising therapeutic agent that leverages the principles of targeted protein degradation to achieve potent and selective elimination of IRAK4. Its unique mechanism of action, which abrogates both the kinase and scaffolding functions of its target, provides a more comprehensive pathway inhibition than traditional small molecule inhibitors.[1] Preclinical and Phase 1 clinical data have demonstrated robust target degradation and a favorable safety profile, supporting its continued development for the treatment of hidradenitis suppurativa, atopic dermatitis, and other immune-inflammatory diseases.[2][11]

References

- 1. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kymeratx.com [kymeratx.com]

- 7. dermatologytimes.com [dermatologytimes.com]

- 8. KT-474 (SAR444656, KYM-001) | IRAK4 PROTAC | Probechem Biochemicals [probechem.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. kymeratx.com [kymeratx.com]

- 11. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kymeratx.com [kymeratx.com]

An In-depth Technical Guide to the Biological Target of KT172

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Selective Inhibition of Diacylglycerol Lipase β (DAGLβ)

KT172 is a potent and selective small molecule inhibitor of diacylglycerol lipase β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway.[1][2][3] Its primary biological function is to block the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a variety of physiological processes. This targeted inhibition makes this compound a valuable research tool for elucidating the role of DAGLβ in health and disease, and a potential starting point for the development of therapeutics targeting the endocannabinoid system.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized against its primary target, DAGLβ, as well as other related serine hydrolases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme | IC50 Value (nM) | Cell System/Assay Condition | Reference |

| Primary Target | |||

| Diacylglycerol Lipase β (DAGLβ) | 11 | Neuro2A cells | [1] |

| Diacylglycerol Lipase β (DAGLβ) | 60 | HEK293T cell membranes expressing recombinant DAGLβ | [2][3] |

| Off-Targets | |||

| Diacylglycerol Lipase α (DAGLα) | 140 | HEK293T cell membranes expressing recombinant DAGLα | [2] |

| α/β-hydrolase domain containing 6 (ABHD6) | 5 | Mouse serine hydrolase panel | [2][3] |

| Monoacylglycerol Lipase (MAGL) | 5,000 | Mouse serine hydrolase panel | [2] |

Signaling Pathway Perturbation

This compound exerts its effect by intervening in the endocannabinoid signaling pathway. DAGLβ is responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-AG.[4][5] By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG, thereby downregulating the activation of cannabinoid receptors CB1 and CB2 by this endogenous ligand. This leads to a subsequent reduction in downstream signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to dCDK9-202: A Selective CDK9 Degrader

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a high-value target in oncology. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates RNA Polymerase II (RNAP II), releasing it from promoter-proximal pausing, a rate-limiting step in gene expression.[1] Many cancers exhibit a dependency on the continuous transcription of anti-apoptotic and oncogenic proteins, making CDK9 a compelling therapeutic target.[2]

This technical guide provides a comprehensive overview of a selective CDK9 degrader, dCDK9-202. While the initial topic of interest was "KT172," publicly available scientific literature does not identify a selective CDK9 degrader by that name. Therefore, this document focuses on dCDK9-202, a well-characterized and highly potent selective CDK9 degrader, to illustrate the principles and methodologies relevant to this class of molecules.[3][4][5] This guide will delve into its mechanism of action, selectivity, and preclinical efficacy, providing researchers, scientists, and drug development professionals with a detailed technical resource.

Core Concepts: PROTAC-mediated Degradation

dCDK9-202 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[3][6] A PROTAC consists of two ligands connected by a linker: one binds to the target protein (in this case, CDK9), and the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for dCDK9-202, showcasing its potency and efficacy in preclinical models.[3][4][5]

Table 1: In Vitro Degradation and Antiproliferative Activity of dCDK9-202

| Cell Line | Cancer Type | CDK9 Degradation DC50 (nM) | Max Degradation (Dmax) | Anti-proliferative IC50 (nM) |

| TC-71 | Ewing's Sarcoma | 3.5 | >99% | 8.5 |

| U87 | Glioblastoma | <25 | Significant | Not Reported |

| SKUT1 | Uterine Leiomyosarcoma | <25 | Significant | Not Reported |

| RH5 | Rhabdomyosarcoma | <25 | Significant | Not Reported |

Data sourced from a 2025 publication on the discovery of dCDK9-202.[3][4][5]

Table 2: Selectivity Profile of dCDK9-202

| Protein | Effect of dCDK9-202 Treatment (8 hours) |

| CDK9 | Strong Degradation |

| CDK4 | No significant change |

| CDK5 | No significant change |

| CDK6 | No significant change |

| CDK8 | No significant change |

| CDK11 | No significant change |

| IKZF1/3 | No acute depletion |

Data from selectivity studies in TC-71 cells.[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

-

Cell Seeding: Cancer cell lines (e.g., TC-71) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of dCDK9-202 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment with dCDK9-202 for the desired time and concentration, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK9 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The level of the target protein is normalized to the loading control to determine the extent of degradation. The DC50 value (the concentration at which 50% of the protein is degraded) is then calculated.

In Vivo Tumor Xenograft Model

-

Cell Implantation: A suspension of cancer cells (e.g., TC-71) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: dCDK9-202 is administered to the treatment group via a suitable route (e.g., intravenous injection) at a specified dose and schedule. The control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint and Tissue Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., western blotting to confirm target degradation in vivo).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

CDK9-mediated transcriptional elongation pathway.

Mechanism of action for the dCDK9-202 PROTAC.

Preclinical evaluation workflow for a CDK9 degrader.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of KT172: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of KT172, a potent, non-selective inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ). This compound has emerged as a valuable chemical probe for studying the endocannabinoid signaling pathway, particularly the biosynthesis of 2-arachidonoylglycerol (2-AG). This document details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its characterization, and provides a putative synthesis route. Furthermore, it visualizes the key signaling pathways affected by this compound, offering a comprehensive resource for researchers in pharmacology, chemical biology, and drug discovery.

Discovery and Rationale

This compound was developed as part of a research effort to create chemical probes to elucidate the distinct physiological roles of the two 2-AG biosynthesis enzymes, DAGLα and DAGLβ. The discovery of this compound was first reported in a 2012 publication in Nature Chemical Biology by Hsu, K.L., et al. The researchers utilized a competitive activity-based protein profiling (ABPP) platform to screen a library of 1,2,3-triazole urea compounds for their ability to inhibit DAGL enzymes. This screening led to the identification and subsequent optimization of a class of (2-substituted)-piperidyl-1,2,3-triazole ureas, to which this compound belongs. The primary rationale for its development was to provide a tool to dissect the contribution of DAGLβ to inflammatory responses and other pathophysiological processes.

Quantitative Data

The inhibitory activity of this compound against various serine hydrolases has been quantified, highlighting its potency for DAGLβ and its cross-reactivity with other enzymes. The following table summarizes the key quantitative data for this compound.

| Target Enzyme | IC50 (nM) | Assay Condition | Reference |

| Diacylglycerol Lipase β (DAGLβ) | 60 | Recombinant human DAGLβ expressed in HEK293T cell membranes | |

| Diacylglycerol Lipase α (DAGLα) | 140 | Recombinant human DAGLα expressed in HEK293T cell membranes | |

| α/β-Hydrolase Domain 6 (ABHD6) | 5 | Panel of 47 mouse serine hydrolases | |

| Monoacylglycerol Lipase (MAGL) | 5,000 | Panel of 47 mouse serine hydrolases |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a general synthetic strategy for the (2-substituted)-piperidyl-1,2,3-triazole urea scaffold has been described by the discovering research group. The chemical name of this compound is [4-(2′-methoxy[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]-methanone. Based on this and general methods for 1,2,3-triazole synthesis, a plausible synthetic route is outlined below.

Experimental Workflow for the Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 4-(2'-methoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole

-

Suzuki Coupling: 4-bromo-1-(2-methoxyphenyl)benzene is coupled with ethynyltrimethylsilane using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., THF/H₂O) under an inert atmosphere. The reaction is typically heated to 80-85°C for 10-12 hours.

-

Deprotection: The resulting trimethylsilyl-protected alkyne is deprotected using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF to yield 4-ethynyl-2'-methoxy-1,1'-biphenyl.

-

[3+2] Cycloaddition (Click Chemistry): The terminal alkyne is then reacted with an azide source, such as trimethylsilyl azide (TMSN₃), in the presence of a copper(I) catalyst (e.g., CuI) to form the 1,2,3-triazole ring. This reaction is typically carried out in a solvent like DMSO.

Step 2: Synthesis of the Urea Linkage

-

Carbamoyl Chloride Formation: The synthesized 4-(2'-methoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole is reacted with phosgene or a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base to form the corresponding carbamoyl chloride intermediate.

-

Nucleophilic Substitution: The carbamoyl chloride is then reacted with 2-(phenylmethyl)piperidine in a suitable solvent with a base to form the final product, this compound, via a nucleophilic substitution reaction. The product would then be purified using standard techniques such as column chromatography.

Experimental Protocols for Biological Characterization

The primary method used to characterize the inhibitory activity and selectivity of this compound is Competitive Activity-Based Protein Profiling (ABPP) .

Competitive ABPP Protocol

This protocol is adapted from the methods described by Hsu, et al. (2012).

Experimental Workflow for Competitive ABPP

Caption: Workflow for Competitive ABPP of this compound.

-

Proteome Preparation: Prepare a proteome source, such as a cell lysate (e.g., from HEK293T cells overexpressing the target enzyme) or a tissue homogenate, in an appropriate buffer.

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound (or a vehicle control, typically DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Probe Labeling: A broad-spectrum activity-based probe (ABP) that targets serine hydrolases, such as a fluorophosphonate-rhodamine (FP-Rh) probe, is added to the mixture and incubated for a further period (e.g., 30 minutes) at room temperature. The ABP will covalently label the active sites of serine hydrolases that have not been inhibited by this compound.

-

SDS-PAGE: The reaction is quenched by the addition of a loading buffer, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: The gel is scanned using a fluorescence gel scanner to visualize the labeled proteins. The intensity of the fluorescent bands corresponds to the activity of the respective enzymes.

-

Data Analysis: The fluorescence intensity of the bands corresponding to the target enzymes (DAGLα, DAGLβ, etc.) is quantified. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Signaling Pathway Modulation

This compound, by inhibiting DAGLα and DAGLβ, directly impacts the endocannabinoid signaling pathway by reducing the production of 2-arachidonoylglycerol (2-AG). This has downstream consequences on various physiological processes, particularly inflammation.

Signaling Pathway Affected by this compound

Caption: Inhibition of 2-AG synthesis by this compound.

As depicted in the diagram, the inhibition of DAGLα and DAGLβ by this compound blocks the conversion of diacylglycerol (DAG) to 2-AG. This reduction in 2-AG levels leads to decreased activation of cannabinoid receptors (CB1 and CB2) and a diminished supply of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins (PGs). Consequently, this compound can attenuate inflammatory responses.

Conclusion

This compound is a pivotal pharmacological tool for investigating the roles of DAGLα and DAGLβ in health and disease. Its well-characterized inhibitory profile and its demonstrated effects on the endocannabinoid system make it an invaluable probe for researchers. This guide provides a centralized resource of its discovery, synthesis, and biological evaluation to facilitate its application in future studies aimed at understanding and therapeutically targeting the complex network of bioactive lipids.

The Ubiquitin-Proteasome System: A Technical Overview and the Unexplored Potential of KT172

A Note to the Reader: As of the current date, there is no publicly available scientific literature directly investigating the effects of the compound KT172 on the ubiquitin-proteasome system (UPS). Therefore, this document will provide a comprehensive technical guide to the ubiquitin-proteasome system and a detailed description of the known mechanisms of this compound. It will also explore a potential, though speculative, link between the target of this compound and the UPS, based on related research. This guide is intended for researchers, scientists, and drug development professionals interested in these fields.

The Ubiquitin-Proteasome System: The Cell's Primary Protein Degradation Machinery

The ubiquitin-proteasome system is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins. This system plays a critical role in maintaining protein homeostasis, controlling the cell cycle, regulating signal transduction, and eliminating misfolded or damaged proteins. The process of targeting a protein for degradation by the UPS involves a three-step enzymatic cascade.

The Ubiquitination Cascade

The covalent attachment of ubiquitin, a small 76-amino acid regulatory protein, to a substrate protein is a sequential process involving three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: This enzyme activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between a cysteine residue in its active site and the C-terminus of ubiquitin.

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme.

-

E3 Ubiquitin Ligase: The E3 ligase is responsible for recognizing the specific substrate protein and catalyzing the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate. The human genome encodes for over 600 E3 ligases, which provide substrate specificity to the UPS.

This process is often repeated to form a polyubiquitin chain on the substrate, which acts as a recognition signal for the proteasome.

The 26S Proteasome

The 26S proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins. It is composed of two main subcomplexes:

-

The 20S Core Particle (CP): This is the catalytic core of the proteasome, forming a barrel-shaped structure with multiple peptidase activities.

-

The 19S Regulatory Particle (RP): This particle caps the 20S core and is responsible for recognizing and binding to polyubiquitinated substrates, deubiquitinating them, unfolding the substrate, and translocating it into the 20S core for degradation.

Deubiquitinating Enzymes (DUBs)

The ubiquitination process is reversible, thanks to the action of deubiquitinating enzymes (DUBs). DUBs can remove ubiquitin from substrates, thereby rescuing them from degradation and regulating the overall dynamics of the UPS.

This compound: A Diacylglycerol Lipase Inhibitor

This compound is a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ). These enzymes are responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid neurotransmitter, and a free fatty acid.

| Compound | Target(s) | Known Effect |

| This compound | Diacylglycerol Lipase α (DAGLα), Diacylglycerol Lipase β (DAGLβ) | Inhibition of the hydrolysis of diacylglycerol |

Experimental Protocol: Diacylglycerol Lipase Inhibition Assay

A typical assay to determine the inhibitory effect of a compound like this compound on DAGL activity would involve the following steps:

-

Preparation of Enzyme Source: Cell membranes or purified recombinant DAGLα or DAGLβ are used as the enzyme source.

-

Substrate: A labeled form of diacylglycerol, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), is used as the substrate.

-

Incubation: The enzyme source is incubated with the substrate in the presence of varying concentrations of the inhibitor (this compound).

-

Detection of Product Formation: The amount of product formed (e.g., 2-AG or the released fatty acid) is quantified. This can be done using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated to determine its potency.

Visualizing the Ubiquitin-Proteasome System

The following diagrams illustrate the key processes of the ubiquitin-proteasome system.

Caption: The Ubiquitination Cascade.

Caption: Substrate Degradation by the 26S Proteasome.

Potential Indirect Link Between Diacylglycerol Lipase and the Ubiquitin-Proteasome System

While there is no direct evidence of this compound affecting the UPS, research in a related area offers a potential, albeit speculative, connection. A study on mice deficient in adipose triglyceride lipase (ATGL), another key enzyme in lipid metabolism, revealed a significant accumulation of ubiquitinated proteins in their hearts. This was accompanied by an upregulation of the ubiquitin-activating enzyme E1a. This finding suggests a possible interplay between lipid metabolism and the ubiquitin-proteasome system.

It is conceivable that the inhibition of diacylglycerol lipases by this compound could lead to alterations in cellular lipid composition or signaling pathways that, in turn, might influence the function of the ubiquitin-proteasome system. For instance, changes in lipid mediators could potentially affect the activity or expression of E3 ligases or deubiquitinating enzymes.

Hypothetical Experimental Workflow to Investigate the Link:

To explore the potential effect of this compound on the UPS, a researcher could follow this workflow:

Caption: Proposed Experimental Workflow.

Conclusion and Future Directions

The ubiquitin-proteasome system is a fundamental cellular pathway with significant implications for health and disease. While this compound is a known inhibitor of diacylglycerol lipases, its effects on the UPS remain uninvestigated. The observation of a link between another lipase and the UPS in preclinical models suggests that exploring the potential interplay between DAGL inhibition and protein degradation pathways could be a worthwhile area of future research. Such studies would be necessary to determine if the effects of this compound extend beyond its immediate targets and influence the broader landscape of cellular protein homeostasis. Until such research is conducted, any connection between this compound and the ubiquitin-proteasome system remains speculative.

Foundational Research on KT172 and Diacylglycerol Lipase Beta (DAGLβ) Inhibition: A Technical Guide

Introduction

Diacylglycerol lipase beta (DAGLβ) is a transmembrane serine hydrolase that plays a critical role in the endocannabinoid system. It catalyzes the hydrolysis of diacylglycerols (DAG) to produce 2-arachidonoylglycerol (2-AG), a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[1] Due to its significant expression in peripheral tissues and immune cells like macrophages, DAGLβ has emerged as a key therapeutic target for inflammatory conditions.[2] The development of potent and selective inhibitors is crucial for elucidating the physiological roles of DAGLβ and for therapeutic intervention. KT172, a 1,2,3-triazole urea-based compound, has been identified as a potent inhibitor of DAGLβ, serving as an invaluable chemical probe for studying the enzyme's function in living systems.[3] This guide provides an in-depth overview of the foundational research on this compound and its inhibition of DAGLβ.

Quantitative Data: Inhibitory Profile of this compound

This compound was developed and optimized from a library of 1,2,3-triazole ureas to potently and selectively inactivate DAGLβ.[3] Its inhibitory activity has been characterized against DAGLβ and other related serine hydrolases using various assays. The data underscores its potency for DAGLβ with quantifiable selectivity over the α-isoform and other enzymes involved in endocannabinoid metabolism.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Key Serine Hydrolases

| Target Enzyme | Assay Condition | IC₅₀ Value | Reference(s) |

| DAGLβ (mouse) | Competitive ABPP, in situ (Neuro2A cells) | 11 nM | [3] |

| DAGLβ (human) | Recombinant enzyme in HEK293T membranes | 60 nM | [4] |

| DAGLα (human) | Recombinant enzyme in HEK293T membranes | 140 nM | [4] |

| ABHD6 | Panel of 47 mouse serine hydrolases | 5 nM | [4] |

| MGLL | Panel of 47 mouse serine hydrolases | 5,000 nM (5 µM) | [3][4] |

ABPP: Activity-Based Protein Profiling; ABHD6: α/β-hydrolase domain 6; MGLL: Monoacylglycerol Lipase.

Signaling Pathway of DAGLβ and Mechanism of this compound Inhibition

DAGLβ is a central node in a complex lipid signaling network. It hydrolyzes DAG to produce 2-AG.[2] 2-AG can then activate cannabinoid receptors (CB1/CB2) or be further metabolized by enzymes like monoacylglycerol lipase (MAGL) into arachidonic acid (AA).[5] Arachidonic acid is a key precursor for prostaglandins, a class of pro-inflammatory mediators, through the action of cyclooxygenase (COX) enzymes.[6]

This compound acts as an irreversible inhibitor of DAGLβ, covalently modifying the active site serine of the enzyme.[3] This inhibition blocks the biosynthesis of 2-AG, leading to a downstream reduction in arachidonic acid and prostaglandins. Consequently, this attenuates pro-inflammatory responses, such as the release of tumor necrosis factor-alpha (TNF-α) in macrophages.[1][3]

Experimental Protocols

The characterization of this compound and its effects on DAGLβ activity relied on several key methodologies, most notably Activity-Based Protein Profiling (ABPP).

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems.[7][8] Competitive ABPP is used to determine the potency and selectivity of enzyme inhibitors like this compound.

Protocol Outline:

-

Sample Preparation : Proteomes (e.g., from cell lysates or tissue homogenates) are prepared. For in situ analysis, live cells (e.g., Neuro2A neuroblastoma cells) are used.[3]

-

Inhibitor Incubation : Samples are incubated with varying concentrations of the inhibitor (this compound) for a defined period (e.g., 4 hours for in situ experiments) to allow for target engagement.[3]

-

Probe Labeling : A broad-spectrum activity-based probe (ABP) that targets the desired enzyme class (e.g., HT-01 for serine hydrolases) is added. The ABP contains a reactive group to covalently bind to the active site of enzymes and a reporter tag (e.g., a fluorophore or biotin) for detection.[3]

-

Analysis : The proteome is separated by SDS-PAGE. The degree of inhibition is quantified by measuring the decrease in fluorescence intensity of the probe-labeled enzyme band at different inhibitor concentrations. Alternatively, for gel-free ABPP, biotinylated probes are used for enrichment, followed by mass spectrometry to identify and quantify target engagement across the proteome.[8][9]

-

IC₅₀ Determination : The concentration of inhibitor required to block 50% of probe labeling is calculated to determine the IC₅₀ value.

In Vivo Macrophage Assays

To assess the physiological effects of DAGLβ inhibition, in vivo studies are conducted using mouse models.[1][3]

Protocol Outline:

-

Macrophage Elicitation : Mice are treated with 4% (w/v) thioglycollate via intraperitoneal (i.p.) injection to induce the recruitment of macrophages to the peritoneal cavity.[10]

-

Inhibitor Administration : After 4 days, mice are administered this compound (e.g., 5 mg per kg body weight, i.p.) or a vehicle control.[3]

-

Macrophage Collection : Peritoneal macrophages are collected after a set time (e.g., 4 hours).

-

LPS Stimulation : Collected macrophages are plated and stimulated with lipopolysaccharide (LPS), a potent pro-inflammatory agent.

-

Cytokine Measurement : The supernatant is collected to measure the release of inflammatory cytokines, such as TNF-α, typically via ELISA.

-

Lipidomics : Cell pellets are analyzed using liquid chromatography-mass spectrometry (LC-MS) to quantify levels of 2-AG, arachidonic acid, and prostaglandins.[3]

Summary of In Vivo Efficacy

In vivo studies have demonstrated that this compound effectively engages DAGLβ in peritoneal macrophages and alters lipid signaling networks, leading to anti-inflammatory effects.

Table 2: Effects of this compound on Macrophage Lipid Signaling and Inflammatory Response

| Parameter Measured | Treatment Group | Outcome | Reference(s) |

| 2-Arachidonoylglycerol (2-AG) | This compound (5 mg/kg) | Significant reduction in peritoneal macrophages | [11] |

| Arachidonic Acid (AA) | This compound (5 mg/kg) | Significant reduction in peritoneal macrophages | [11] |

| Prostaglandins (PGE₂, PGD₂) | This compound (5 mg/kg) | Significant reduction in peritoneal macrophages | [4] |

| TNF-α Release (LPS-stimulated) | This compound-treated macrophages | Significant reduction compared to vehicle | [3] |

These findings confirm that DAGLβ is a key metabolic hub that regulates pro-inflammatory signaling in macrophages and that this compound can effectively modulate this network in vivo.[1][3]

Conclusion

This compound is a well-characterized, potent, and valuable chemical probe for studying diacylglycerol lipase beta. Foundational research has established its mechanism of action as an irreversible inhibitor that blocks the production of the endocannabinoid 2-AG and subsequent pro-inflammatory lipid mediators. The detailed experimental protocols, particularly competitive ABPP, have been instrumental in defining its potency and selectivity. Data from both in vitro and in vivo models demonstrate that by inhibiting DAGLβ, this compound effectively perturbs a lipid signaling network critical for inflammatory responses in macrophages. This body of research provides a solid foundation for drug development professionals and scientists exploring DAGLβ as a therapeutic target for inflammatory diseases.

References

- 1. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interpriseusa.com [interpriseusa.com]

- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]

- 9. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary Studies of KT172 in Cancer Cell Lines: A Review of Publicly Available Data

Notice to the Reader: As of the current date, a comprehensive search of publicly available scientific literature and data repositories has yielded no specific information, preliminary studies, quantitative data, or experimental protocols for a compound designated "KT172" in the context of cancer cell line research. The information presented herein is based on general principles of anti-cancer drug development and common methodologies employed in the field, which would be applicable to a novel agent like this compound upon the future publication of relevant research.

This document serves as a template and guide for the kind of data and experimental detail that would be expected in a technical whitepaper for a novel anti-cancer compound. The specific details relating to "this compound" are hypothetical and for illustrative purposes only.

Hypothetical Overview and Mechanism of Action

For a novel therapeutic candidate, initial studies would focus on elucidating its mechanism of action. This would involve identifying the molecular target and the signaling pathways it modulates to exert its anti-cancer effects. For instance, a compound might target a specific kinase in a well-known oncogenic pathway like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

Illustrative Signaling Pathway

The diagram below illustrates a hypothetical mechanism where this compound acts as an inhibitor of a key protein in a cancer-related signaling cascade.

Quantitative Data Summary

Preliminary studies on a new compound would typically involve screening against a panel of cancer cell lines to determine its efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 50 |

| A549 | Lung Cancer | 120 |

| HCT116 | Colon Cancer | 75 |

| U87 | Glioblastoma | 200 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of standard protocols that would be used in the preliminary evaluation of a compound like this compound.

Cell Viability Assay (MTS Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours, and the absorbance is read at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and would be employed to confirm the effect of this compound on its target and downstream signaling proteins.

-

Protein Extraction: Cells are treated with this compound at various concentrations for a specified time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target protein and downstream effectors, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel anti-cancer compound.

While no specific data for this compound is currently in the public domain, the framework provided in this guide outlines the standard approach for the preliminary in vitro evaluation of a novel anti-cancer compound. The generation of quantitative data through assays like MTS and the elucidation of molecular mechanisms via techniques such as Western blotting are fundamental steps in the drug discovery pipeline. As research on novel therapeutics is a dynamic and ongoing process, it is anticipated that information on new compounds will become available as they progress through the development cycle. Researchers and drug development professionals are encouraged to monitor scientific publications and conference proceedings for emerging data.

The Therapeutic Potential of KT172: A Technical Guide for Researchers

An In-depth Examination of a Non-selective Diacylglycerol Lipase Inhibitor

This technical guide provides a comprehensive overview of KT172, a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the mechanism of action, preclinical data, potential therapeutic applications, and key experimental protocols related to this compound and the broader class of DAGL inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the 1,2,3-triazole urea class of compounds.[3] It is characterized as a non-selective inhibitor of the serine hydrolases DAGLα and DAGLβ, the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By blocking the production of 2-AG, this compound offers a powerful tool to investigate the physiological and pathophysiological roles of the endocannabinoid system and related lipid signaling pathways. The inhibition of DAGL enzymes has emerged as a promising therapeutic strategy for a range of conditions, particularly those involving inflammation and pain.[4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DAGLα and DAGLβ. These enzymes catalyze the hydrolysis of diacylglycerols (DAGs) to produce 2-AG.[3] 2-AG is the most abundant endocannabinoid in the central nervous system and acts as a full agonist for the cannabinoid receptors CB1 and CB2.[6] The signaling cascade initiated by this compound is outlined below:

-

Inhibition of DAGL: this compound covalently modifies the catalytic serine residue of DAGLα and DAGLβ, blocking their enzymatic activity.

-

Reduction of 2-AG: This inhibition leads to a significant decrease in the biosynthesis of 2-AG from its DAG precursors.[3]

-

Downstream Effects: The reduction in 2-AG levels subsequently decreases the levels of its downstream metabolite, arachidonic acid (AA). AA is a key precursor for pro-inflammatory eicosanoids, such as prostaglandins (e.g., PGE2 and PGD2).[2][4]

-

Modulation of Inflammatory Response: By reducing the levels of 2-AG and prostaglandins, this compound can attenuate inflammatory responses. Studies have shown that DAGLβ inhibition in macrophages leads to a reduction in lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α).[3][4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Preclinical Data

The following tables summarize the available quantitative data for this compound and related DAGL inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (nM) | Assay System | Reference |

| Diacylglycerol Lipase α (DAGLα) | 140 | Recombinant DAGLα in HEK293T cell membranes | [1] |

| Diacylglycerol Lipase β (DAGLβ) | 60 | Recombinant DAGLβ in HEK293T cell membranes | [1][7] |

| α/β-hydrolase 6 (ABHD6) | 5 | Panel of 47 mouse serine hydrolases | [1] |

| Monoacylglycerol Lipase (MAGL) | 5,000 | Panel of 47 mouse serine hydrolases | [1] |

Table 2: In Vivo Efficacy of DAGLβ Inhibitors in Pain Models

| Compound | Pain Model | Effect | Reference |

| KT109 | LPS-induced inflammatory pain | Reverses mechanical allodynia | [5] |

| KT109 | Chronic Constrictive Injury (CCI) - Neuropathic | Reverses mechanical allodynia and thermal hyperalgesia | [5] |

| KT109* | Paclitaxel-induced neuropathic pain | Dose-dependently reverses mechanical allodynia | [5] |

| This compound | Inflammatory Pain | Reduces production of prostaglandins and pro-inflammatory cytokines in macrophages | [4] |

*KT109 is a structurally related and well-characterized DAGLβ inhibitor often used in preclinical studies.[5]

Therapeutic Potential

The ability of this compound to modulate the endocannabinoid and inflammatory pathways suggests its potential therapeutic application in several areas:

-

Inflammatory Disorders: By inhibiting the production of prostaglandins and pro-inflammatory cytokines in immune cells like macrophages, DAGL inhibitors are being investigated for inflammatory conditions.[3][4]

-

Neuropathic and Inflammatory Pain: Preclinical studies with related DAGLβ inhibitors have shown significant efficacy in reducing pain behaviors in various animal models.[4][5] This suggests that this compound could be a valuable lead compound for the development of novel analgesics.

-

Neurodegenerative and Cognitive Diseases: DAGLα is implicated in synaptic plasticity, learning, and memory.[6] While this compound is non-selective, the development of isoform-selective inhibitors could target cognitive decline and other neurological disorders.

-

Metabolic Disorders: The endocannabinoid system plays a role in regulating metabolism, and DAGL inhibitors have been proposed as potential treatments for metabolic conditions.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of DAGL inhibitors like this compound.

In Vitro DAGL Activity Assay

This protocol is adapted from methodologies used to determine the IC₅₀ values of DAGL inhibitors.

-

Enzyme Source: Utilize membrane fractions from HEK293T cells transiently transfected to overexpress human DAGLα or DAGLβ.

-

Substrate: Use 1-stearoyl-2-arachidonoyl-sn-glycerol (1-S-2-AG) as the substrate.

-

Inhibitor Preparation: Prepare stock solutions of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is typically used.

-

Reaction:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the 1-S-2-AG substrate.

-

Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

-

-

Reaction Quenching and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids into the organic phase.

-

Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of 2-AG produced.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Model of Inflammatory Pain (LPS-induced Allodynia)

This protocol is based on the methods described by Wilkerson et al. for testing DAGLβ inhibitors.[5]

-

Animals: Use adult male mice (e.g., C57BL/6J strain).

-

Induction of Inflammation: Induce localized inflammation by injecting lipopolysaccharide (LPS; e.g., 1 µg in 20 µL saline) into the plantar surface of one hind paw.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified time point relative to the LPS injection (e.g., 2 hours post-LPS).

-

Assessment of Mechanical Allodynia:

-

Place mice in individual compartments on an elevated mesh floor and allow them to acclimate.

-

Measure the paw withdrawal threshold using von Frey filaments of logarithmically increasing stiffness.

-

Apply the filaments to the plantar surface of the paw until buckling. A positive response is a brisk withdrawal or flinching of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test). A significant increase in the withdrawal threshold in the this compound group indicates an anti-allodynic effect.

Lipidomic Analysis of Macrophages

This protocol is based on the methods described by Hsu et al.[3]

-

Cell Culture and Treatment:

-

Harvest peritoneal macrophages from mice.

-

Plate the cells and allow them to adhere.

-

Treat the cells with this compound or vehicle for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 hours).

-

-

Lipid Extraction:

-

Scrape the cells into methanol.

-

Add chloroform and water to perform a Bligh-Dyer lipid extraction.

-

Collect the lower organic phase containing the lipids.

-

-

LC-MS/MS Analysis:

-

Analyze the lipid extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Use a suitable column (e.g., C18) for reverse-phase chromatography.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify specific lipids (e.g., 2-AG, arachidonic acid, PGE2, PGD2) based on their specific precursor-to-product ion transitions.

-

-

Data Analysis: Normalize the lipid levels to an internal standard and protein concentration. Compare the levels of each lipid between this compound-treated and vehicle-treated cells to determine the effect of DAGL inhibition.

References

- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]

Methodological & Application

Application Notes and Protocols for KT172: An in vitro Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT172 is a potent, non-selective small molecule inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ). These enzymes are key to the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in various physiological and pathological processes. By inhibiting DAGLα and DAGLβ, this compound effectively reduces the production of 2-AG and its downstream metabolites, including arachidonic acid and prostaglandins. This application note provides detailed protocols for in vitro experiments to characterize the activity and cellular effects of this compound, including enzyme inhibition assays, cell viability assessments, and Western blot analysis of downstream signaling pathways.

Introduction

The endocannabinoid system, particularly the signaling pathways involving 2-arachidonoylglycerol (2-AG), is implicated in a wide range of biological functions, including neurotransmission, inflammation, and cell proliferation. Diacylglycerol lipases α and β (DAGLα and DAGLβ) are the primary enzymes responsible for the on-demand synthesis of 2-AG from diacylglycerol (DAG). Dysregulation of DAGL activity has been linked to various diseases, making these enzymes attractive therapeutic targets.

This compound has emerged as a valuable research tool for investigating the roles of DAGLs. It acts as a non-selective inhibitor of both DAGLα and DAGLβ. Understanding the in vitro effects of this compound is crucial for elucidating the therapeutic potential of DAGL inhibition. This document outlines detailed experimental protocols to assess the efficacy and mechanism of action of this compound in a laboratory setting.

Data Presentation

Table 1: In vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Assay Conditions |

| Diacylglycerol Lipase α (DAGLα) | 140 | Hydrolysis of 1-stearoyl-2-arachidonoylglycerol in HEK293T cell membranes expressing recombinant DAGLα[1] |

| Diacylglycerol Lipase β (DAGLβ) | 60 | Hydrolysis of 1-stearoyl-2-arachidonoylglycerol in HEK293T cell membranes expressing recombinant DAGLβ[1] |

| α/β-hydrolase 6 (ABHD6) | 5 | Panel of 47 mouse serine hydrolases[1] |

| Monoacylglycerol Lipase (MAGL) | 5,000 | Panel of 47 mouse serine hydrolases[1] |

Table 2: Effect of this compound on Downstream Metabolites in Thioglycolate-Stimulated Peritoneal Macrophages

| Metabolite | Effect of this compound (5 mg/kg in mice) |

| 2-arachidonoyl glycerol (2-AG) | Decreased production[1] |

| Arachidonic Acid | Reduced levels[1] |

| Prostaglandin E2 (PGE2) | Reduced levels[1] |

| Prostaglandin D2 (PGD2) | Reduced levels[1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound inhibits the enzymatic activity of DAGLα and DAGLβ, which are responsible for the conversion of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG). This leads to a reduction in 2-AG levels and, consequently, a decrease in the downstream signaling molecules derived from 2-AG, such as arachidonic acid and prostaglandins.

References

Application Notes and Protocols for Novel Anticancer Agents

Topic: Recommended Dosage of a Novel Anticancer Agent for Treating Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of an optimal and effective dosage is a critical step in the preclinical evaluation of any novel anticancer agent. This document provides a generalized framework and detailed protocols for establishing the recommended dosage of a hypothetical novel anticancer compound, herein referred to as "Compound X," for treating various cancer cell lines. The methodologies described are based on standard practices in cancer drug discovery and can be adapted for specific research needs.

Data Presentation: Efficacy of Compound X Across Cancer Cell Lines

The following tables summarize hypothetical quantitative data for Compound X, illustrating how its efficacy can be presented.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines after 72-hour Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| MDA-MB-231 | Breast Cancer | 8.1 |

| A549 | Lung Cancer | 12.5 |

| HCT116 | Colon Cancer | 3.8 |

| K562 | Leukemia | 1.5 |

Table 2: Apoptosis Induction by Compound X in K562 Cells

| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) | Caspase-3 Activity (Fold Change) |

| 0 (Control) | 5.3 | 1.0 |

| 1.0 | 25.8 | 3.2 |

| 2.5 | 45.1 | 5.7 |

| 5.0 | 68.4 | 8.9 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of an anticancer agent that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with an anticancer agent.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Compound X

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Compound X for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action for Compound X, where it inhibits a key signaling pathway involved in cancer cell proliferation and survival.

Caption: Hypothetical signaling pathway inhibited by Compound X.

Experimental Workflow Diagram

This diagram outlines the general workflow for evaluating a novel anticancer compound.

Caption: General experimental workflow for a novel anticancer drug.

Application Notes and Protocols for KT172, a Diacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and handling of KT172, a potent, non-selective inhibitor of diacylglycerol lipases α (DAGLα) and β (DAGLβ), and α/β-hydrolase domain-containing 6 (ABHD6). This document also includes a general protocol for its use in cell-based assays and diagrams of the relevant signaling pathway and experimental workflow.

Solubility of this compound

This compound is a crystalline solid with the following molecular characteristics:

-

Chemical Formula: C₂₈H₂₈N₄O₂

-

Molecular Weight: 452.6 g/mol

-

IUPAC Name: [4-(2'-methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]-methanone

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that solubility can vary between different batches and sources of the compound.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] | A clear solution can be obtained. |

| Dimethylformamide (DMF) | 5 mg/mL[1] | A clear solution can be obtained. |

| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/mL[1] | This solution is suitable for preparing aqueous working solutions for cell-based assays. |

Experimental Protocols

Preparation of this compound Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the desired working concentration in an aqueous buffer or cell culture medium.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Adding the Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 22.1 mM).

-

Dissolving the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

General Protocol for a Cell-Based Assay with this compound

This protocol provides a general guideline for treating cultured cells with this compound to assess its biological activity. The specific parameters, such as cell type, seeding density, this compound concentration, and incubation time, should be optimized for each specific experiment.

Materials:

-

Cultured cells of interest (e.g., HEK293T, macrophages, PC3)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

Reagents for the specific assay readout (e.g., ELISA kit, fluorescence dye, lysis buffer for western blotting)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 4 hours, as used in some studies with PC3 cells[2]). The optimal incubation time will depend on the specific cell type and the biological process being investigated.

-

Assay Readout: Following incubation, proceed with the specific assay to measure the effect of this compound. This could involve:

-

Measurement of 2-Arachidonoylglycerol (2-AG) levels: Collect the cell lysate or supernatant and measure 2-AG levels using techniques like liquid chromatography-mass spectrometry (LC-MS) or a specific ELISA kit.

-

Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression or phosphorylation of proteins in the downstream signaling pathway.

-

Cell Viability/Proliferation Assays: Use assays such as MTT, XTT, or CellTiter-Glo to assess the effect of this compound on cell viability.

-

Functional Assays: For macrophages, this could involve measuring the production of inflammatory mediators (e.g., prostaglandins) or assessing phagocytic activity.

-

Example Concentrations from Literature:

-

PC3 cells: 100 nM for 4 hours to block DAGLβ activity in situ.[2]

-

Neuro2A cells: 25 nM for 4 hours.[2]

-

Isolated ventral tegmental area (VTA) dopamine neurons: 1 µM to restore nicotine-stimulated GABA release.[1]

Signaling Pathways and Experimental Workflow

Endocannabinoid Signaling Pathway Involving DAGL and ABHD6

The following diagram illustrates the role of Diacylglycerol Lipase (DAGL) in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) and its subsequent degradation by α/β-hydrolase domain-containing 6 (ABHD6). This compound inhibits both DAGLα/β and ABHD6, thereby modulating this signaling pathway.

Caption: Endocannabinoid signaling pathway modulated by this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay, from cell culture to data analysis.

Caption: General experimental workflow for this compound cell-based assays.

References

Application Notes and Protocols for KT172 Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of KT172, a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ. By inhibiting these enzymes, this compound blocks the production of the endocannabinoid 2-arachidonoylglycerol (2-AG), impacting multiple downstream signaling pathways. This protocol outlines the necessary steps to assess the effects of this compound on key protein targets.

Introduction

This compound is a valuable research tool for studying the roles of DAGLα and DAGLβ in cellular signaling. These enzymes are integral to the endocannabinoid system, catalyzing the hydrolysis of diacylglycerol (DAG) to produce 2-AG.[1][2] 2-AG is a primary endogenous ligand for cannabinoid receptors CB1 and CB2 and a precursor for arachidonic acid (AA), which is subsequently converted to prostaglandins.[2][3] Inhibition of DAGL by this compound is expected to decrease 2-AG levels, leading to modulation of downstream signaling cascades, including those involved in inflammation, metabolism, and neurotransmission.

Western blotting is a powerful technique to detect changes in protein expression and post-translational modifications, such as phosphorylation, in response to treatment with small molecule inhibitors like this compound. This document provides a comprehensive protocol for Western blot analysis of key proteins in pathways affected by DAGL inhibition.

Key Signaling Pathways and Protein Targets for this compound Analysis

Inhibition of DAGLα/β by this compound can be expected to modulate several key signaling pathways. The following table summarizes these pathways and suggests primary protein targets for Western blot analysis.

| Signaling Pathway | Rationale for Investigation with this compound | Primary Antibody Targets | Expected Change with this compound Treatment |

| Prostaglandin Synthesis | This compound reduces the precursor 2-AG, which is converted to arachidonic acid, the substrate for cyclooxygenase (COX) enzymes that produce prostaglandins.[2][4] | COX-2 | Decrease in expression, particularly under inflammatory stimuli. |

| AMPK Signaling | Disruption of DAGLβ has been shown to activate AMP-activated protein kinase (AMPK) signaling.[5] | Phospho-AMPKα (Thr172), Total AMPKα | Increase in the ratio of p-AMPKα to total AMPKα. |